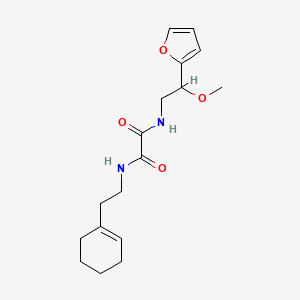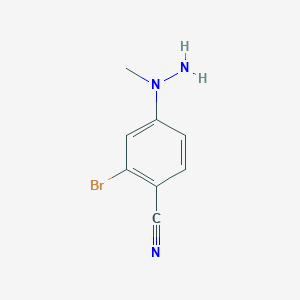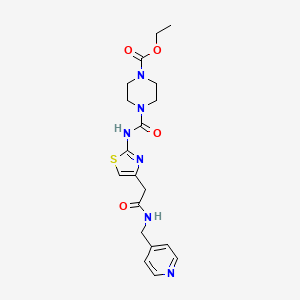![molecular formula C13H18N2O5 B2480091 3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid CAS No. 2060008-85-5](/img/structure/B2480091.png)
3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed amide coupling reactions, bromination, and cyclization processes to form the oxazole subunit, as demonstrated in the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity and without racemization (Magata et al., 2017). Such methods highlight the complexity and precision required in synthesizing structurally similar compounds, emphasizing the importance of regioselective transformations and stereoselective controls in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Peptide Mimetics
3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid is a compound with potential applications in the field of enantioselective synthesis and the construction of peptide mimetics. For instance, the compound has been used in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate via Pd-catalyzed amide coupling and subsequent oxazole formation, highlighting its role in producing oxazole subunits in macrocyclic azole peptides without racemization (Magata et al., 2017). Additionally, the compound has shown utility in the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, which is instrumental in Michael additions and Diels–Alder reactions leading to new cyclopropyl-containing amino acids in protected form, emphasizing its versatility in synthesizing geometrically constrained bicyclic peptidomimetics (Limbach et al., 2009).
Antimicrobial and Antioxidant Activities
The compound's derivatives have demonstrated antimicrobial and antioxidant properties. Novel heterocyclic compounds containing the 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole ring, derived from iminoester hydrochlorides and 4-tert-butylbenzhyrazide, have shown significant antimicrobial activities against microorganisms like B. subtilis, with some derivatives surpassing the activity of ampicillin (Yildirim, 2020).
Synthesis of Fluorescent Amino Acid Derivatives
Furthermore, the compound has been utilized in the synthesis of highly fluorescent amino acid derivatives. For example, N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, synthesized from simple substrates, exhibited a high fluorescence quantum yield, demonstrating its potential in creating amino acid derivatives with desirable photophysical properties (Guzow et al., 2001).
Safety and Hazards
Wirkmechanismus
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be added to amines under aqueous conditions and can be removed with strong acids . This suggests that the compound may undergo reactions involving the addition or removal of the Boc group, potentially leading to changes in its targets.
Biochemical Pathways
Given the presence of the Boc group, it’s possible that the compound could be involved in reactions related to amine protection and deprotection . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . The compound’s bioavailability, or the extent to which it is absorbed and able to exert an effect, would depend on these properties.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, pH levels, temperature, and the presence of other molecules could potentially affect the compound’s interactions with its targets and its overall effectiveness. The compound’s stability under different conditions would also be an important factor to consider .
Eigenschaften
IUPAC Name |
3-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-12(2,3)20-11(18)14-7-13(4-5-13)9-8(10(16)17)6-19-15-9/h6H,4-5,7H2,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQLPZLEXLECHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C2=NOC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)
![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)
![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)


![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)
